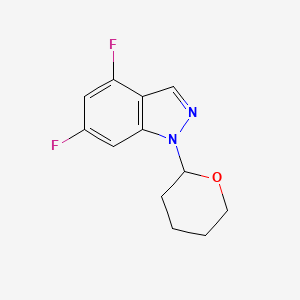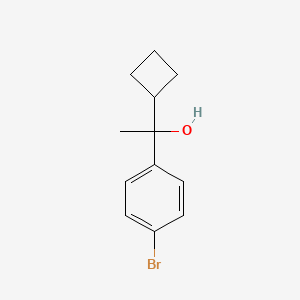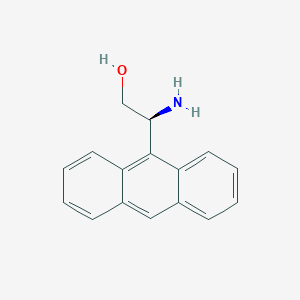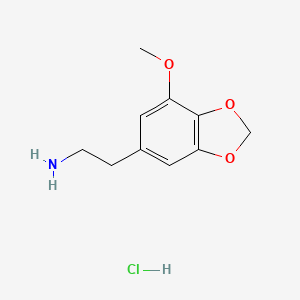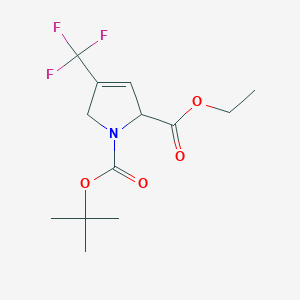
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with tert-butyl, ethyl, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl chloride in the presence of a base.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 2-methyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Tert-butyl 2-ethyl 4-(difluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C13H18F3NO4 |
|---|---|
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-ethyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C13H18F3NO4/c1-5-20-10(18)9-6-8(13(14,15)16)7-17(9)11(19)21-12(2,3)4/h6,9H,5,7H2,1-4H3 |
Clé InChI |
PMHVRPAKTIYFTI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C=C(CN1C(=O)OC(C)(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


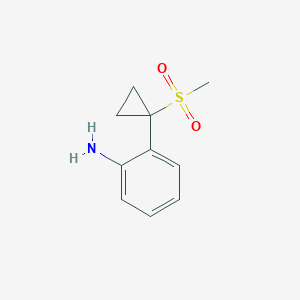
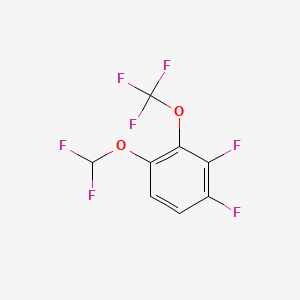
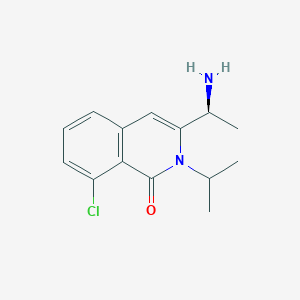
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
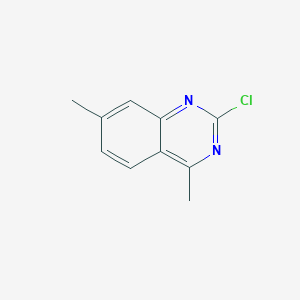
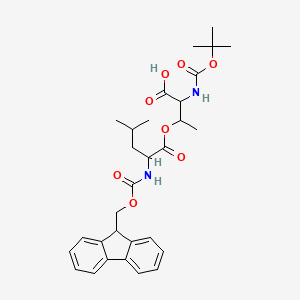
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
